2,4,5-Trichlorotoluene

Description

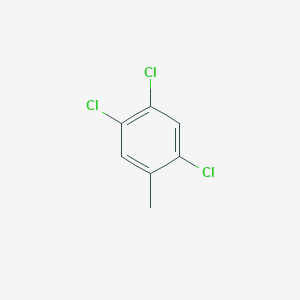

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXHZKNWIYVQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064434 | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-30-1 | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Trichlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN6GE686J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-Trichlorotoluene, a significant organochlorine compound. This document details its chemical and physical properties, safety information, and insights into its synthesis and analysis, tailored for professionals in research and development.

Identifier

| Name | Data |

| Chemical Name | This compound |

| CAS Number | 6639-30-1 |

| Molecular Formula | C₇H₅Cl₃ |

| IUPAC Name | 1,2,4-Trichloro-5-methylbenzene |

| Synonyms | Benzene, 1,2,4-trichloro-5-methyl- |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Weight | 195.47 g/mol | [1][2] |

| Appearance | Colorless needles, gray flakes or off-white lumpy solid | |

| Melting Point | 79-81 °C | |

| Boiling Point | 238.6 °C at 760 mmHg | |

| Density | 1.38 g/cm³ | |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, and diethyl ether | [3] |

| Flash Point | 149.5 °C | |

| Refractive Index | 1.559 | |

| LogP | 3.95520 |

Safety and Hazard Information

Understanding the safety and hazard profile of this compound is critical for its handling and use in research and manufacturing.

| Hazard Classification (GHS) | Statement |

| Eye Damage/Irritation | H318: Causes serious eye damage |

| Aquatic Hazard (long-term) | H413: May cause long lasting harmful effects to aquatic life |

| Precautionary Statements (GHS) | Code |

| Prevention | P273, P280 |

| Response | P305+P351+P338, P310 |

| Disposal | P501 |

Note: According to aggregated GHS information, this chemical does not meet GHS hazard criteria in a significant percentage of reports. However, the potential for serious eye damage and long-term aquatic effects should be noted and appropriate safety precautions taken.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of p-chlorotoluene. The following is a general protocol derived from established industrial processes.[4]

Materials:

-

p-Chlorotoluene

-

Chlorine gas

-

Ring-chlorination catalyst (e.g., iron filings, aluminum chloride)

-

Co-catalyst (e.g., a sulfur compound or a metal sulfide (B99878) like ferrous sulfide)[4]

-

Inert solvent (optional)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and a system for monitoring the reaction progress (e.g., by weight increase or specific gravity), charge the p-chlorotoluene and the catalyst system.

-

Introduce chlorine gas into the reaction mixture at a controlled rate. The reaction is typically carried out at a temperature range of 25 to 50°C to favor the formation of the desired isomer and minimize side-chain chlorination.[4]

-

Continue the chlorination until the desired degree of chlorination is achieved, which can be determined by monitoring the weight of the reaction mixture. The target is an average of approximately three chlorine atoms per molecule of toluene.[4]

-

Upon completion, the reaction mixture will contain a mixture of chlorotoluene isomers, including dichlorotoluenes, trichlorotoluenes, and tetrachlorotoluenes.

-

The trichlorotoluene fraction is then separated from the crude product mixture, typically by fractional distillation.

-

To isolate substantially pure this compound, the trichlorotoluene fraction can be further purified by fractional distillation or fractional crystallization.[4]

Analytical Methods

The analysis of this compound is commonly performed using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation (for environmental samples):

-

Extraction: For water samples, liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) is a common method. For solid samples like soil or sediment, techniques such as Soxhlet extraction or ultrasonic extraction can be employed.

-

Clean-up: The crude extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like column chromatography with adsorbents such as silica (B1680970) gel or alumina.

-

Concentration: The cleaned-up extract is typically concentrated to a smaller volume to enhance the sensitivity of the analysis.

GC-MS Analysis:

-

Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for the separation of chlorinated aromatic compounds is used.

-

Injector: A split/splitless injector is commonly used for sample introduction.

-

Oven Temperature Program: A temperature program is optimized to achieve good separation of this compound from other isomers and matrix components.

-

Mass Spectrometer (MS): A mass spectrometer is used as the detector. It can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

Quantification: Quantification is typically performed using an internal or external standard method with a certified reference material of this compound.

Visualizations

Synthesis and Purification Workflow for this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

physical and chemical properties of 2,4,5-Trichlorotoluene

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated aromatic hydrocarbon belonging to the trichlorotoluene isomer group, with the chemical formula C₇H₅Cl₃.[1] This synthetic compound is a colorless, lipophilic solid at room temperature.[1] It is primarily utilized as an intermediate in the synthesis of other chemical products, including pesticides and herbicides.[1][2] For instance, it is a precursor in the preparation of 2,4,5-trichlorobenzotrifluoride, which has applications in hydraulic fluids and lubricating compositions.[2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and safety information.

Chemical and Physical Properties

The following tables summarize the key .

Table 1: General and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,2,4-trichloro-5-methylbenzene | [3] |

| CAS Number | 6639-30-1 | [3][4] |

| Molecular Formula | C₇H₅Cl₃ | [3][4][5] |

| Molecular Weight | 195.47 g/mol | [6] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)Cl | [5] |

| InChI Key | ZCXHZKNWIYVQNC-UHFFFAOYSA-N | [4][5] |

| Appearance | Yellowish liquid | [7] |

| Purity | 98% | [7] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 79-81 °C | [8] |

| Boiling Point | 240.5 °C | [1] |

| Density | 1.3756 g/mL | [7] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, and diethyl ether. | |

| LogP (Octanol/Water Partition Coefficient) | 4.2 | [3] |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available. | [3] |

| ¹³C NMR | Spectra available. | [3][8] |

| Mass Spectrometry | Major peaks at m/z 159, 161, 196.[3][9] | |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available. | [10] |

Table 4: Safety and Hazard Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Serious eye damage/eye irritation (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage.[3][6] |

| Hazardous to the aquatic environment, long-term hazard (Category 4) | None | Warning | H413: May cause long lasting harmful effects to aquatic life.[3][6] |

Note: GHS classification information can vary between sources and is based on aggregated data.[3][5]

Synthesis of this compound

This compound can be synthesized via the chlorination of para-chlorotoluene.[2] The process involves the reaction of p-chlorotoluene with chlorine gas in the presence of a suitable catalyst.[2]

Experimental Protocol: Synthesis via Chlorination of p-Chlorotoluene

This protocol is based on the process described in US Patent 3,692,850.[2]

Materials:

-

para-Chlorotoluene

-

Chlorine gas

-

Ferrous sulfide (B99878) (catalyst)[2]

-

Apparatus for gas-liquid reaction with temperature control and off-gas scrubbing.

Procedure:

-

Charge the reaction vessel with para-chlorotoluene.

-

Add a catalytic amount of ferrous sulfide, typically 1 to 3 grams per mole of para-chlorotoluene.[2]

-

Maintain the reaction temperature in the range of 25 to 50°C.[2]

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress until an average of approximately 3 gram atoms of chlorine per mole of starting material has been incorporated.[2]

-

Upon completion, the reaction mixture will contain a mixture of chlorotoluenes, including dichlorotoluenes, trichlorotoluenes, and tetrachlorotoluenes.[2]

-

The trichlorotoluene fraction is then separated from the mixture, typically by fractional distillation.[2]

-

Further purification of the this compound from other trichlorotoluene isomers can be achieved by fractional distillation or crystallization.[2]

Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis and purification.

Applications

The primary application of this compound is as a chemical intermediate.[2] It is a key starting material in the production of other specialty chemicals. Notably, it is used in the synthesis of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA).[1]

Toxicology and Environmental Fate

This compound is classified as causing serious eye damage and may have long-lasting harmful effects on aquatic life.[3][6] Due to its potential for environmental persistence and toxicity, handling and disposal should be conducted in accordance with all applicable regulations. While specific toxicological data for this compound is limited, related compounds such as 2,4,5-trichlorophenol (B144370) are known to be toxic and can cause irritation to the skin, eyes, and respiratory system.[11] When released into the environment, compounds of this nature can persist in soil and water.[12]

References

- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. US3692850A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. This compound | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound analytical standard 6639-30-1 [sigmaaldrich.com]

- 7. This compound Solution Certified Reference Material at Attractive Price [nacchemical.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. epa.gov [epa.gov]

- 12. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

Synthesis of 2,4,5-Trichlorotoluene from p-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 2,4,5-trichlorotoluene, a key intermediate in the production of various commercial products including pesticides, lubricants, dyestuffs, and pharmaceuticals, starting from p-chlorotoluene. This document details the core chemical processes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is one of six constitutional isomers of trichlorotoluene, characterized by the substitution of three chlorine atoms on the toluene (B28343) ring. Its synthesis from p-chlorotoluene primarily involves electrophilic aromatic substitution, specifically chlorination. The key challenge in this synthesis is to control the regioselectivity of the chlorination to maximize the yield of the desired 2,4,5-isomer over other trichlorotoluene isomers and higher chlorinated byproducts. This guide focuses on the direct chlorination pathway, which is the most commercially viable route.

Synthesis Pathway: Direct Chlorination of p-Chlorotoluene

The primary and most direct pathway for the synthesis of this compound from p-chlorotoluene is through a controlled, multi-step electrophilic aromatic chlorination. This process involves the sequential addition of chlorine atoms to the aromatic ring of p-chlorotoluene in the presence of a catalyst.

The reaction proceeds through the formation of dichlorotoluene intermediates. The directing effects of the methyl group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing) on p-chlorotoluene influence the position of the incoming chlorine atoms. The initial chlorination of p-chlorotoluene (4-chlorotoluene) can lead to 2,4-dichlorotoluene (B165549) and 3,4-dichlorotoluene. Subsequent chlorination of these intermediates yields a mixture of trichlorotoluenes.

The key to a high yield of this compound lies in the use of specific catalyst systems that favor the formation of this particular isomer.

Catalytic Systems for Enhanced this compound Yield

The choice of catalyst is critical in directing the chlorination of p-chlorotoluene to favor the formation of the 2,4,5-isomer. While traditional Lewis acids can be used, specialized catalyst systems have been developed to enhance the yield of the desired product.

A significant improvement in the synthesis of this compound is achieved by using a combination of a ring-chlorination catalyst and a sulfur-containing co-catalyst.[1] Metal sulfides, such as ferrous sulfide (B99878), have also been shown to be effective catalysts.[1] These catalytic systems can produce a trichlorotoluene fraction containing at least 75% of the this compound isomer.[1]

Table 1: Catalyst Systems and Their Impact on Product Distribution

| Catalyst System | Co-catalyst | Reported Yield of this compound in Trichlorotoluene Fraction | Reference |

| Ring-Chlorination Catalyst (e.g., FeCl₃, AlCl₃) | Sulfur Compound | Substantially higher than without co-catalyst | [1] |

| Ferrous Sulfide | None | At least 75% | [1] |

| Metal Sulfide | None | At least 75% | [1] |

Experimental Protocol: Chlorination of p-Chlorotoluene

The following is a detailed experimental protocol for the synthesis of this compound from p-chlorotoluene, based on established methods.[1]

Materials and Equipment

-

Reactants: p-Chlorotoluene, Gaseous Chlorine

-

Catalyst: Ferrous sulfide or a mixture of a ring-chlorination catalyst and a sulfur compound

-

Reaction Vessel: A stirred glass reactor equipped with a gas inlet, a condenser, and a temperature control system.

-

Purification Equipment: Fractional distillation apparatus or crystallization equipment.

Experimental Workflow

Detailed Procedure

-

Reactor Setup: The reaction vessel is charged with p-chlorotoluene and the chosen catalyst system. The amount of catalyst can range from 0.25 to 5 grams per mole of p-chlorotoluene.[1]

-

Temperature Control: The reaction mixture is brought to the desired temperature, preferably between 25°C and 50°C.[1] External cooling may be necessary to manage the exothermic nature of the chlorination reaction.[1] Temperatures below -5°C result in a slow reaction rate, while temperatures above 80-100°C can lead to the formation of side-chain chlorinated byproducts.[1]

-

Chlorine Addition: Gaseous chlorine is introduced into the reaction mixture. The rate of chlorine addition does not significantly affect the isomer distribution.[1]

-

Reaction Monitoring: The reaction is continued until an average of about 3 gram atoms of chlorine per mole of the initial p-chlorotoluene have been consumed.[1]

-

Product Isolation: Upon completion, the reaction mixture contains unreacted starting material, dichlorotoluene intermediates, a mixture of trichlorotoluene isomers, and some tetrachlorotoluenes. The trichlorotoluene fraction is separated from this mixture, typically by fractional distillation.[1]

-

Purification: The enriched trichlorotoluene fraction, containing at least 75% this compound, is then further purified by fractional distillation or crystallization to yield substantially pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from p-chlorotoluene.

Table 2: Quantitative Reaction Parameters

| Parameter | Value | Reference |

| Reaction Temperature | ||

| Preferred Range | 25 - 50 °C | [1] |

| Operational Range | -5 - 100 °C | [1] |

| Catalyst Loading | ||

| Ring-Chlorination Catalyst | 0.25 - 5 g / mole of p-chlorotoluene | [1] |

| Co-catalyst (Sulfur Compound) | 0.25 - 5 g / mole of p-chlorotoluene | [1] |

| Ferrous Sulfide | 1 - 3 g / mole of p-chlorotoluene | [1] |

| Product Composition | ||

| This compound in Trichlorotoluene Fraction | ≥ 75 % | [1] |

Conclusion

The synthesis of this compound from p-chlorotoluene is a well-established process that relies on the careful control of reaction conditions and the use of specific catalytic systems. The direct chlorination of p-chlorotoluene in the presence of a ring-chlorination catalyst and a sulfur-based co-catalyst, or a metal sulfide catalyst like ferrous sulfide, provides a reliable method for achieving a high yield of the desired 2,4,5-isomer. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. Further research may focus on the development of even more selective and environmentally benign catalyst systems to improve the efficiency and sustainability of this process.

References

An In-depth Technical Guide to 2,4,5-Trichlorotoluene: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,5-trichlorotoluene, a chlorinated aromatic hydrocarbon. This document details its molecular structure, physicochemical properties, and analytical methodologies, serving as a vital resource for professionals in research and development.

Core Properties of this compound

This compound, with the CAS number 6639-30-1, is an organochlorine compound.[1] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,2,4-Trichloro-5-methylbenzene |

| CAS Number | 6639-30-1[2] |

| Molecular Formula | C₇H₅Cl₃[2] |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)Cl[3] |

| InChI | InChI=1S/C7H5Cl3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3[2] |

| InChIKey | ZCXHZKNWIYVQNC-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 195.47 g/mol [4] |

| Appearance | Yellow liquid[5] |

| Melting Point | 79.95 °C[2] |

| Boiling Point | 240.5 °C[2] |

| Density | 1.3756 g/mL[5] |

| Storage Temperature | 2-8°C[3] |

Molecular Structure

The molecular structure of this compound consists of a toluene (B28343) molecule substituted with three chlorine atoms at the 2, 4, and 5 positions of the benzene (B151609) ring.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

This compound is commercially produced through the chlorination of toluene or para-chlorotoluene.[2] A patented process describes a method to achieve a high yield of the this compound isomer.[6]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is adapted from a patented process and outlines a general procedure.[6]

-

Reactant Preparation: Start with para-chlorotoluene as the substrate.

-

Catalyst System: Employ a chlorination catalyst, which can be a metal sulfide (B99878) or a mixture of a standard ring-chlorination catalyst with a sulfur compound as a co-catalyst.

-

Chlorination Reaction: Introduce chlorine gas to the reaction mixture containing para-chlorotoluene and the catalyst. The reaction is typically carried out at a temperature range of -5°C to 100°C, with a preferred range of 25°C to 50°C to minimize side-product formation.[6] The reaction is exothermic and may require external cooling.

-

Reaction Monitoring: The reaction proceeds until an average of about three gram atoms of chlorine per mole of para-chlorotoluene is incorporated.

-

Product Isolation: The resulting mixture contains various trichlorotoluene isomers. The trichlorotoluene fraction is first separated from dichlorotoluenes and tetrachlorotoluenes, typically through fractional distillation.

-

Isomer Separation: The this compound isomer can then be separated from the other trichlorotoluene isomers by fractional distillation or fractional crystallization to yield a product with at least 75% purity of the desired isomer.[6]

Analytical Methodologies

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for the analysis of this compound.[5]

Gas Chromatography-Tandem Quadrupole Mass Spectrometry (GC-TQ)

A detailed method for the analysis of hazardous chemicals, including this compound, has been developed using a GC-Triple Quadrupole (TQ) system.[7]

Instrumentation and Conditions:

-

GC System: Agilent 8890 GC with a 7693A automatic liquid sampler.

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS.

-

Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: 1 µL of the sample extract is injected.

-

Data Acquisition: A dynamic Multiple Reaction Monitoring (MRM) based acquisition method is used.

Sample Preparation:

-

Extraction: A 0.5 g sample is extracted with 5 mL of a hexane:acetone (1:1) solvent mixture.

-

Extraction Conditions: The extraction is carried out at 50°C for 1 hour.

-

Quantification: The compounds in the samples are quantified against external calibration curves.

Caption: Experimental workflow for GC-TQ analysis.

Biological Effects and Signaling Pathways

Currently, there is a notable lack of specific information in publicly available scientific literature regarding the detailed biological effects, mechanism of action, and specific signaling pathways affected by this compound. Toxicological data is limited to general hazard classifications, which indicate that it can cause serious eye damage and may have long-lasting harmful effects on aquatic life.[8] Research on related compounds, such as 2,4',5-trichlorobiphenyl (B150608), has shown metabolism via the mercapturic acid pathway in rats, but these findings cannot be directly extrapolated to this compound.[9][10] Further research is required to elucidate the specific biological interactions and toxicological profile of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause serious eye damage (H318) and may cause long-lasting harmful effects to aquatic life (H413).[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, typically between 2-8°C.[3]

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 5. This compound Solution Certified Reference Material at Attractive Price [nacchemical.com]

- 6. US3692850A - Process for the production of this compound - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. This compound | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolites of 2,4',5-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2,4,5-Trichlorotoluene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2,4,5-trichlorotoluene. Given the limited availability of direct experimental data for this specific isomer, this guide incorporates information on closely related compounds and established scientific principles to offer valuable insights for laboratory professionals.

Introduction

This compound is a chlorinated aromatic hydrocarbon. Understanding its solubility and stability in common laboratory solvents is crucial for a variety of applications, including chemical synthesis, formulation development, and environmental fate and transport studies. This document summarizes available data on its physicochemical properties, provides detailed experimental protocols for its analysis, and discusses its stability under various conditions.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₅Cl₃ | PubChem[1] |

| Molecular Weight | 195.47 g/mol | PubChem[1] |

| CAS Number | 6639-30-1 | PubChem[1] |

| Appearance | Colorless to yellowish oily liquid or solid | National Analytical Corporation[2], Wikipedia[3] |

| Melting Point | 79.95 °C | Wikipedia[3] |

| Boiling Point | 240.5 °C | Wikipedia[3] |

Solubility Profile

Qualitative Solubility:

Based on the principle of "like dissolves like," this compound, a lipophilic and nonpolar molecule, is expected to be:

-

Soluble in: Nonpolar and moderately polar organic solvents such as hexane (B92381), toluene, diethyl ether, and chlorinated solvents. The commercial availability of analytical standards of this compound in methanol (B129727) and hexane further supports its solubility in these solvents.

-

Sparingly soluble to insoluble in: Highly polar solvents like water.

Quantitative Solubility Data:

The following table summarizes the available quantitative solubility data. It is important to note that the water solubility is a predicted value.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 3.8 x 10⁻⁵ mol/L (approx. 7.4 mg/L) | Predicted | Cheméo[4] |

| Methanol | Not Specified | Soluble (used as a solvent for analytical standards) | Qualitative | HPC Standards[5] |

| Hexane | Not Specified | Soluble (used as a solvent for analytical standards) | Qualitative | LGC Standards[6] |

For comparison, experimentally determined solubility data for the structurally similar compound 1,3,5-trichlorobenzene in various organic solvents at 298.15 K (25 °C) is presented below. These values can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Solubility of 1,3,5-Trichlorobenzene (mole fraction) |

| Toluene | 0.35 |

| Cyclohexane | 0.18 |

| Ethyl Acetate | 0.25 |

| Acetone | 0.23 |

| n-Butanol | 0.08 |

| Isobutyl Alcohol | 0.07 |

| n-Propanol | 0.06 |

| Isopropyl Alcohol | 0.05 |

| (Data from a study on the solubility of 1,3,5-trichlorobenzene)[7] |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific kinetic studies on this isomer are scarce, its stability can be inferred from the general behavior of chlorinated aromatic hydrocarbons.

Thermal Stability:

Chlorinated aromatic hydrocarbons are generally thermally stable.[8] Decomposition typically requires high temperatures (above 400°C).[9] The degradation of chlorinated paraffins, a related class of compounds, is known to proceed via dehydrochlorination, forming unsaturated intermediates and hydrogen chloride.[10] It is plausible that this compound would follow a similar degradation pathway at elevated temperatures.

Photolytic Stability:

Chlorinated aromatic compounds can undergo photodegradation upon exposure to ultraviolet (UV) radiation.[11] The process often involves the cleavage of the carbon-chlorine bond, leading to the formation of less chlorinated intermediates and radical species.[11] The presence of a photosensitizer can enhance the rate of degradation.[12]

Chemical Stability:

This compound is generally stable under normal laboratory conditions. However, it may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents. Hydrolysis of the chloro-substituents is generally not favored under neutral conditions.

Biodegradation:

The biodegradation of chlorinated toluenes has been reported, often involving microbial consortia.[13][14][15] Degradation pathways can include oxidation of the methyl group or dioxygenase-catalyzed attack on the aromatic ring, leading to the formation of chlorocatechols which are further metabolized.[13][16] The persistence of 2-chlorotoluene (B165313) in some studies suggests that the position of the chlorine atoms can significantly influence the rate and extent of biodegradation.[13]

Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of this compound, based on established OECD guidelines and standard analytical chemistry practices.

Solubility Determination (Flask Method - adapted from OECD Guideline 105)

This method is suitable for determining the water solubility of substances with a solubility above 10⁻² g/L.[6][17][18][19]

Objective: To determine the saturation mass concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, methanol, ethanol, acetone, hexane)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add an excess of this compound to a known volume of the solvent in a flask. Stir the mixture vigorously at the desired temperature for 24 hours. After allowing the undissolved solid to settle, analyze a filtered aliquot of the supernatant to get an order-of-magnitude estimation of the solubility.

-

Definitive Test:

-

Add an amount of this compound, slightly exceeding the estimated solubility, to several flasks containing a known volume of the solvent.

-

Place the flasks in a constant temperature bath and stir the contents.

-

At different time intervals (e.g., 24, 48, 72 hours), stop the stirring and allow the undissolved material to settle.

-

Carefully withdraw an aliquot from the clear supernatant. To avoid including undissolved particles, it is recommended to centrifuge the aliquot at a high speed.

-

Prepare a series of dilutions of the aliquot with the pure solvent.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated GC-MS method (see section 5.3 for a general protocol).

-

The concentration of this compound in the saturated solution is determined from the calibration curve.

-

Equilibrium is considered to be reached when the concentrations from three consecutive time points are within the standard deviation of the analytical method.

-

Stability Assessment (Thermal and Photolytic)

Objective: To evaluate the degradation of this compound in a specific solvent under thermal or photolytic stress.

Materials:

-

Solution of this compound in the solvent of interest at a known concentration

-

Amber and clear glass vials with screw caps

-

Oven or heating block for thermal stability testing

-

Photoreactor or controlled light source (e.g., UV lamp) for photolytic stability testing

-

GC-MS for analysis

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Aliquot the solution into both amber (for control) and clear (for photolytic testing) vials.

-

Thermal Stability:

-

Place a set of amber vials in an oven at a selected temperature (e.g., 40°C, 60°C, 80°C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial and allow it to cool to room temperature.

-

-

Photolytic Stability:

-

Place a set of clear vials in a photoreactor with a specific light source. Place a corresponding set of amber vials alongside as dark controls.

-

At specified time intervals, remove a clear vial and a corresponding amber vial.

-

-

Analysis:

-

Analyze the samples from each time point using a validated GC-MS method.

-

Determine the concentration of this compound remaining.

-

Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

-

The degradation kinetics can be determined by plotting the concentration of this compound as a function of time.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound and identify potential degradation products.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[20]

-

Mass Spectrometer: Agilent 7200 Q-TOF MS or equivalent.[20]

-

Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-350.

Quantification:

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 194) against the concentration.

-

Quantify the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and potential pathways relevant to the study of this compound.

Caption: General experimental workflow for assessing the solubility and stability of a chemical compound.

Caption: Postulated degradation pathways for this compound under different conditions.

Conclusion

This technical guide provides a summary of the available information on the solubility and stability of this compound. While specific experimental data for this compound is limited, by leveraging data from analogous structures and established scientific principles, a reasonable understanding of its behavior in common laboratory solvents can be achieved. The provided experimental protocols offer a framework for researchers to generate specific data for their applications. Further research is warranted to fully characterize the quantitative solubility and degradation kinetics of this compound.

References

- 1. This compound | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Solution Certified Reference Material at Attractive Price [nacchemical.com]

- 3. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 4. chemeo.com [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 11. researchgate.net [researchgate.net]

- 12. Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites | MDPI [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Degradation of 2-chlorotoluene by <i>Rhodococcus</i> sp. OCT 10 - ProQuest [proquest.com]

- 17. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 18. filab.fr [filab.fr]

- 19. Water Solubility | Scymaris [scymaris.com]

- 20. agilent.com [agilent.com]

Spectroscopic Profile of 2,4,5-Trichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,5-trichlorotoluene, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in complex synthetic pathways.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together, they offer a definitive confirmation of its identity.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1 | ~7.4 | Singlet | - | H-6 |

| 2 | ~7.2 | Singlet | - | H-3 |

| 3 | ~2.4 | Singlet | - | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative example.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~138 | C-1 |

| ~135 | C-4 |

| ~132 | C-2 |

| ~131.5 | C-5 |

| ~131 | C-6 |

| ~129 | C-3 |

| ~20 | -CH₃ |

Note: Peak assignments are based on computational predictions and comparison with similar structures. Definitive assignment would require further 2D NMR experiments.

IR (Infrared) Spectroscopy Data

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The vapor phase spectrum provides sharp, well-resolved peaks.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1580 | Medium | C=C aromatic ring stretch |

| ~1450 | Medium | C=C aromatic ring stretch |

| ~1050 | Strong | C-Cl stretch |

| ~880 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak and the isotopic pattern due to the presence of three chlorine atoms are key features.

| m/z | Relative Intensity (%) | Assignment |

| 194/196/198 | ~50 | [M]⁺ (Molecular ion) |

| 159/161 | ~100 | [M-Cl]⁺ |

| 124 | ~30 | [M-2Cl]⁺ |

| 89 | ~20 | [C₇H₅]⁺ |

Note: The isotopic pattern for ions containing chlorine (³⁵Cl and ³⁷Cl) is a critical diagnostic tool.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The sample is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy (Vapor Phase)

-

Sample Preparation: A small amount of solid this compound is placed in a gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is gently heated to vaporize the sample.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum of the empty gas cell is first recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation and a general experimental workflow.

An In-depth Technical Guide on the Discovery and History of 2,4,5-Trichlorotoluene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to 2,4,5-trichlorotoluene. It details the early exploratory work on direct chlorination of toluene (B28343) and its derivatives, characterized by challenges in isomer control, and progresses to more refined methods offering higher yields and selectivity. Key methodologies, including direct chlorination under various catalytic conditions and multi-step syntheses involving the Sandmeyer reaction, are examined in detail. This whitepaper includes summaries of quantitative data, detailed experimental protocols from historical literature, and visualizations of the synthetic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a significant chemical intermediate, historically important in the synthesis of pesticides, dyes, and pharmaceuticals. Its utility is closely linked to its derivative, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a potent herbicide. The journey of synthesizing this specific isomer is a compelling narrative of the development of aromatic substitution chemistry, marked by persistent challenges in achieving regioselectivity. This guide delves into the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for understanding the chemical principles and experimental protocols that have defined its production.

Early Synthetic Explorations: The Challenge of Isomer Control

The initial approaches to synthesizing trichlorotoluenes, including the 2,4,5-isomer, were centered on the direct electrophilic chlorination of toluene. These early methods, prevalent in the late 19th and early 20th centuries, were often hampered by a lack of control over the substitution pattern, leading to complex mixtures of isomers that were difficult to separate.

Direct Chlorination of Toluene

The chlorination of toluene in the presence of a Lewis acid catalyst, such as iron (Fe) or iodine (I₂), was a common early method. However, this approach typically yielded a mixture of mono-, di-, and trichlorinated toluenes, with the 2,4,5-isomer being a minor component. The primary trichlorotoluene isomers formed were the 2,4,6- and 2,3,6-isomers, dictated by the directing effects of the methyl group and the chlorine substituents.

A 1910 study by Cohen et al. on the chlorination of boiling toluene provided valuable insights into the distribution of isomers under different conditions, highlighting the influence of catalysts and reaction media on the product ratios[1].

Table 1: Isomer Distribution in the Monochlorination of Toluene (Historical Data)

| Catalyst | o-Chlorotoluene (%) | p-Chlorotoluene (%) | Reference |

| Iron | ~60 | ~40 | Inferred from historical literature |

| Iodine | Similar to Iron | Similar to Iron | Inferred from historical literature |

Note: Specific quantitative data for the trichlorination of toluene from this early period is scarce, but the general trend favored other isomers over this compound.

Chlorination of Chlorotoluene Isomers

To improve the yield of the desired 2,4,5-isomer, chemists turned to the chlorination of specific monochlorotoluene precursors. The chlorination of p-chlorotoluene was a logical step, as it already possessed one of the desired chlorine atoms. However, even this approach, using traditional catalysts like iron or iodine, resulted in a mixture of dichlorotoluene and trichlorotoluene isomers, with the 2,4,5-isomer still not being the major product[2].

The Advent of More Selective Syntheses

The mid-20th century saw significant advancements in synthetic methodology, leading to more controlled and higher-yielding syntheses of this compound.

Catalytic Innovation in Direct Chlorination

A major breakthrough came with the discovery of more selective catalyst systems for the direct chlorination of p-chlorotoluene. A key patent from this era describes a process that significantly increased the proportion of the 2,4,5-isomer[2]. This method utilized a combination of a ring-chlorination catalyst and a sulfur-containing co-catalyst.

Experimental Protocol: Improved Chlorination of p-Chlorotoluene [2]

-

Reactants: p-Chlorotoluene, Chlorine gas

-

Catalyst System: A mixture of a ring-chlorination catalyst (e.g., iron powder, ferric chloride) and a sulfur compound co-catalyst (e.g., sulfur, sulfur monochloride, ferrous sulfide).

-

Procedure:

-

A mixture of p-chlorotoluene and the catalyst system is prepared in a reaction vessel.

-

Chlorine gas is bubbled through the mixture at a controlled temperature, typically between 25-50 °C.

-

The reaction is monitored until the desired degree of chlorination is achieved (approximately 2 additional chlorine atoms per molecule of p-chlorotoluene).

-

The resulting mixture of trichlorotoluene isomers is then subjected to fractional distillation to isolate this compound.

-

Table 2: Comparison of Catalyst Systems in the Chlorination of p-Chlorotoluene [2]

| Catalyst System | This compound (%) | Other Trichlorotoluene Isomers (%) |

| Iron Powder | Low | High |

| Ferrous Sulfide | >75 | <25 |

The Sandmeyer Reaction Approach

An alternative, multi-step approach to the synthesis of this compound involves the Sandmeyer reaction. This classical named reaction provides a reliable method for introducing a chlorine atom onto an aromatic ring via a diazonium salt intermediate. The starting material for this synthesis is 2,4,5-trichloroaniline (B140166).

Synthesis of 2,4,5-Trichloroaniline

Historically, 2,4,5-trichloroaniline could be prepared from the nitration of 1,2,4-trichlorobenzene (B33124) followed by reduction of the resulting nitro compound.

Experimental Protocol: Synthesis of this compound via the Sandmeyer Reaction

-

Step 1: Diazotization of 2,4,5-Trichloroaniline

-

2,4,5-Trichloroaniline is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining the low temperature. This generates the corresponding diazonium salt.

-

-

Step 2: Sandmeyer Reaction

-

A solution of copper(I) chloride (CuCl) in hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the CuCl solution.

-

Nitrogen gas is evolved, and this compound is formed.

-

The product is then isolated by steam distillation or solvent extraction, followed by purification.

-

Evolution of Purification Techniques

A critical aspect of the history of this compound synthesis is the evolution of purification methods. Early chemists relied heavily on fractional crystallization and simple distillation, which were often inefficient for separating isomers with close boiling points. The development of high-efficiency fractional distillation columns was a significant advancement that made the isolation of pure this compound from isomer mixtures more feasible[2]. Modern analytical techniques, such as gas chromatography (GC), have further revolutionized the ability to analyze isomer mixtures and control purification processes.

Conclusion

The history of this compound synthesis mirrors the broader evolution of organic chemistry, from early, less controlled reactions to highly selective and efficient modern methodologies. The initial challenges of isomer control in direct chlorination spurred the development of innovative catalytic systems and the application of classical named reactions like the Sandmeyer reaction. This journey underscores the importance of fundamental principles of physical organic chemistry in guiding synthetic strategy. For contemporary researchers, this historical perspective provides a rich context for the ongoing pursuit of selective and sustainable chemical synthesis.

References

Environmental Fate and Degradation of 2,4,5-Trichlorotoluene: A Technical Guide

Disclaimer: Direct experimental data on the environmental fate and degradation of 2,4,5-Trichlorotoluene is limited in the reviewed scientific literature. Therefore, this guide leverages data from structurally similar and relevant compounds, namely 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), to infer potential environmental behaviors and degradation pathways. This approach provides a scientifically grounded estimation, but further research specifically on this compound is crucial for a definitive understanding.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its environmental distribution and fate. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₃ | [1][2][3][4] |

| Molecular Weight | 195.47 g/mol | [1][2][3][4] |

| CAS Number | 6639-30-1 | [1][2][3] |

| Appearance | Yellow liquid | [4] |

| Density | 1.3756 g/mL | [4] |

| Purity | 98% | [4] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of organic compounds in the environment.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is dependent on pH and temperature. While no specific data for the hydrolysis of this compound was found, related compounds with chloro-aromatic structures can be susceptible to hydrolysis under certain environmental conditions. For instance, the hydrolysis of α,α,α-trichlorotoluene to benzoic acid and hydrochloric acid occurs upon contact with moisture, with a half-life of 2.4 minutes at pH 7 and 20°C.[5]

Photolysis

Photolysis is the decomposition of molecules by light. In the environment, this primarily occurs through the action of sunlight. The rate of photolysis is influenced by factors such as the presence of photosensitizers and the environmental matrix (e.g., water, soil).

Studies on the photocatalytic degradation of the related compound 2,4,5-trichlorophenol (2,4,5-TCP) have shown its susceptibility to this process. For example, photocatalytic degradation of trichloroethylene (B50587) (TCE), another chlorinated hydrocarbon, follows pseudo-first-order kinetics, with degradation rates influenced by catalyst dosage and the presence of other ions.[6] Another study on 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) demonstrated that photocatalytic degradation using Fe-doped TiO₂ nanoparticles can achieve high removal efficiency under optimal conditions.[7] These findings suggest that this compound may also undergo photolytic degradation, particularly in the presence of suitable catalysts and light.

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a primary pathway for the removal of many organic pollutants from the environment. Both aerobic and anaerobic processes can be involved.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. Studies on the aerobic biodegradation of 2,4,5-TCP indicate that it can be resistant to degradation at high concentrations (>40 µM) and may inhibit microbial respiration.[8] However, microbial communities can adapt to degrade it at lower concentrations.[8] The aerobic biodegradation of 2,4,5-T has been shown to proceed via ether bond cleavage followed by oxidative dechlorination and ring breakage.[9]

Based on the degradation of related compounds, a putative aerobic degradation pathway for this compound could involve the initial oxidation of the methyl group to a carboxylic acid, forming 2,4,5-trichlorobenzoic acid. This could be followed by dioxygenase-catalyzed ring cleavage and subsequent mineralization.

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can degrade chlorinated organic compounds through processes like reductive dechlorination. The anaerobic degradation of 2,4,5-T has been observed to proceed via reductive dechlorination, with the formation of various chlorinated phenols as intermediates.[9] For example, a sediment-derived microbial consortium was able to completely degrade 2,4,5-T, identifying 3,4-dichlorophenol, 2,5-dichlorophenol, 3-chlorophenol (B135607), and phenol (B47542) as intermediate products.[9] The key transformation steps involved the reductive dechlorination of 3-chlorophenol to phenol, which was then further mineralized.[9] The bacterium Dehalobacter has been identified as a key organism in this process.[9]

An inferred anaerobic degradation pathway for this compound would likely involve the sequential reductive dechlorination of the chlorine substituents from the aromatic ring, potentially leading to toluene, which can then be further degraded under anaerobic conditions.

Experimental Protocols

Detailed experimental protocols are essential for reproducible scientific research. The following sections outline methodologies that have been used to study the degradation of related chlorinated aromatic compounds and could be adapted for this compound.

Sample Collection and Microcosm Setup for Biodegradation Studies

A common approach to studying the biodegradation of a compound is through the use of microcosms, which are controlled laboratory systems that simulate natural environmental conditions.

Protocol for Sediment Microcosm Study (adapted from Li et al., 2024): [9]

-

Sediment Collection: Collect sediment samples from a relevant anoxic environment (e.g., the bottom of a pond or river).

-

Microcosm Preparation: In an anaerobic chamber, dispense a known amount of sediment and anaerobic mineral medium into serum bottles.

-

Spiking: Add the target compound (e.g., this compound) from a stock solution to achieve the desired initial concentration.

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 30°C) without shaking.[9]

-

Sampling and Analysis: Periodically, sacrifice replicate microcosms and extract the compound and its potential metabolites from the aqueous and solid phases. Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Analytical Methods

Accurate quantification of the parent compound and its degradation products is critical.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of organic compounds. For the analysis of chlorinated aromatic compounds, a C18 reversed-phase column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. Detection is typically achieved using a UV detector at a wavelength appropriate for the target analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. It provides both retention time and mass spectral data, which can be used to confirm the identity of unknown metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate potential degradation pathways and a typical experimental workflow.

Caption: Inferred degradation pathways of this compound.

Caption: Experimental workflow for a biodegradation study.

Conclusion and Future Research

This technical guide provides a summary of the current understanding of the environmental fate and degradation of this compound, primarily through inference from related compounds. The available data on physicochemical properties suggests it is a relatively stable compound. Abiotic degradation via photolysis may occur, while biotic degradation under both aerobic and anaerobic conditions is expected to be the primary removal mechanism in the environment.

The significant knowledge gap regarding the specific degradation pathways, kinetics, and microbial players involved in the transformation of this compound highlights the need for further research. Future studies should focus on:

-

Conducting controlled laboratory experiments to determine the rates of hydrolysis and photolysis of this compound under various environmental conditions.

-

Performing aerobic and anaerobic biodegradation studies using enriched microbial cultures and environmental microcosms to identify the specific degradation pathways, intermediate metabolites, and responsible microorganisms.

-

Investigating the half-life of this compound in different environmental compartments, such as soil and water, through field or simulated field studies.

A more comprehensive understanding of the environmental fate of this compound is essential for accurate risk assessment and the development of effective remediation strategies for contaminated sites.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound Solution Certified Reference Material at Attractive Price [nacchemical.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. mdpi.com [mdpi.com]

- 7. deswater.com [deswater.com]

- 8. Biodegradation of 2,4,5-trichlorophenol by aerobic microbial communities: biorecalcitrance, inhibition, and adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Uncharacterized Toxicity of 2,4,5-Trichlorotoluene: A Technical Review of a Data-Deficient Chemical

A critical gap in toxicological data exists for 2,4,5-trichlorotoluene, a chlorinated aromatic hydrocarbon. Despite its structural similarity to other compounds with known toxicities, a comprehensive toxicological profile for this compound remains largely unavailable in the public domain. This technical guide summarizes the current state of knowledge, highlighting the significant data deficiencies and providing context from related compounds to inform future research and risk assessment efforts.

Physicochemical Properties and Regulatory Status

This compound (CAS No. 6639-30-1) is a solid with a molecular weight of 195.47 g/mol .[1][2] Its chemical structure consists of a toluene (B28343) molecule substituted with three chlorine atoms at the 2, 4, and 5 positions of the benzene (B151609) ring.

Information from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, based on notifications from companies, indicates that this compound is considered to cause serious eye damage and may cause long-lasting harmful effects to aquatic life.[3] However, it is noteworthy that a significant percentage of notifications report that the substance does not meet the criteria for GHS hazard classification.[3] This discrepancy underscores the need for standardized toxicological testing. The substance is listed as inactive on the EPA's TSCA inventory.[3] A comprehensive toxicological evaluation by major regulatory bodies such as the U.S. EPA's Integrated Risk Information System (IRIS) or the National Toxicology Program (NTP) has not been performed for this compound.[4][5][6]

Acute Toxicity

No empirical data for acute oral, dermal, or inhalation toxicity (e.g., LD50 or LC50 values) for this compound have been identified in the reviewed literature.

For context, a 28-day feeding study was conducted on rats with other isomers of trichlorotoluene, specifically α,α,α-trichlorotoluene and 2,3,6-trichlorotoluene.[7] In this study, dietary concentrations of up to 500 ppm did not affect growth rate or food consumption. It is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to potential differences in metabolic pathways and toxicokinetics among isomers.

Genotoxicity and Carcinogenicity

There is a significant lack of data regarding the genotoxic and carcinogenic potential of this compound. No studies evaluating its mutagenic or clastogenic activity in standard test systems (e.g., Ames test, in vitro or in vivo micronucleus assays) were found. Similarly, no long-term carcinogenicity bioassays in animals have been reported.

For the related compound 2,4,5-trichlorophenol, the U.S. EPA has classified it as a Group D substance, not classifiable as to human carcinogenicity, due to a lack of data.[8]

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified.

Metabolism

The metabolism of this compound has not been specifically studied. However, research on other chlorotoluenes provides insights into potential metabolic pathways. The degradation of chlorotoluenes can be initiated through two primary routes: oxidation of the methyl group or dioxygenation of the aromatic ring.[9][10]

Oxidation of the methyl side-chain of chlorotoluenes can lead to the formation of the corresponding chlorobenzyl alcohols, which can be further metabolized to chlorobenzoic acids.[11][12] Alternatively, dioxygenase enzymes can incorporate oxygen into the aromatic ring, forming cis-dihydrodiols, which are then rearomatized to form chloromethyl-substituted catechols.[10] These catechols can then undergo further degradation.

The following diagram illustrates a generalized metabolic pathway for chlorotoluenes, which may be relevant for this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of such studies in the public literature. For researchers planning to investigate the toxicity of this compound, adherence to established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals is recommended.

Example of a Relevant, but General, Protocol (OECD 401 - Acute Oral Toxicity):

This is a generalized example and has not been applied to this compound.

-

Test Substance: this compound

-

Test Species: Rat (e.g., Sprague-Dawley or Wistar), both sexes.

-

Administration: A single dose administered by gavage. The substance would likely be dissolved or suspended in an appropriate vehicle (e.g., corn oil).

-

Dose Levels: A limit test at 2000 mg/kg body weight may be performed initially. If mortality occurs, a full study with at least three dose levels would be conducted to determine the LD50.

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

-

Data Collection: Body weights are recorded at the start and end of the study. All gross pathological changes are noted at necropsy.

Data Gaps and Future Directions

The lack of empirical data on the toxicological profile of this compound is a significant concern. To adequately characterize its potential risk to human health and the environment, the following studies are essential:

-

Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

-

Genotoxicity: A battery of in vitro (e.g., Ames test, chromosome aberration) and in vivo (e.g., micronucleus) assays.

-

Repeated Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity: Long-term bioassays in two rodent species.

-

Reproductive and Developmental Toxicity: Multi-generational studies to assess effects on fertility and offspring.

-

Toxicokinetics: Studies to understand the absorption, distribution, metabolism, and excretion of the compound.

Conclusion

This compound is a data-deficient chemical for which a comprehensive toxicological profile is urgently needed. While information on related compounds can provide some preliminary indications of potential hazards, it is not a substitute for empirical data on the specific substance. The current understanding is limited to its physicochemical properties and some non-harmonized hazard classifications. Future research should prioritize conducting standardized toxicological assessments to fill the existing data gaps and enable a scientifically sound risk assessment for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of 2-Chlorotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trichlorotoluene: Potential Isomers and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2,4,5-trichlorotoluene, a key intermediate in the production of various agrochemicals and pharmaceuticals, is a process that requires careful control to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the potential isomers and byproducts generated. This document includes detailed experimental protocols, quantitative data on product distributions, and a mechanistic exploration of the underlying chemical transformations.

Introduction

This compound is a chlorinated aromatic hydrocarbon with the chemical formula C₇H₅Cl₃. Its substitution pattern makes it a valuable precursor for the synthesis of a range of bioactive molecules. The primary industrial production method involves the electrophilic chlorination of toluene (B28343) or its chlorinated derivatives. However, the directing effects of the methyl and chloro substituents on the aromatic ring lead to the formation of a complex mixture of isomers and byproducts. Understanding and controlling the formation of these impurities is critical for ensuring the purity of the final product and the efficiency of the overall manufacturing process.

Primary Synthesis Route: Electrophilic Chlorination of p-Chlorotoluene

The most direct and common method for the synthesis of this compound is the controlled chlorination of p-chlorotoluene. This reaction is typically carried out in the presence of a Lewis acid catalyst, which polarizes the chlorine molecule, making it a more potent electrophile.

Reaction Mechanism